molecular formula C18H15N7O2S B2730176 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 2034281-31-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2730176
CAS RN: 2034281-31-5
M. Wt: 393.43
InChI Key: SWCQXZWAPDXGSB-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research efforts have been made towards synthesizing novel compounds with potential biological activities. For instance, a study on the synthesis and biological evaluation of pyrazolopyrimidine derivatives highlighted their potential as anticancer and anti-inflammatory agents. These compounds, through meticulous synthetic routes, have shown promising activities in in vitro models against various human tumor cell lines, indicating their potential therapeutic applications (Rahmouni et al., 2016).

Antiviral and Antitumor Activities

The synthesis of heterocyclic compounds based on the furanone structure, including pyrazole, pyridazinone, and oxadiazole derivatives, has been investigated for their anti-avian influenza virus (H5N1) activity. Some of these compounds have revealed promising antiviral activity, showcasing the potential of such molecules in the development of new antiviral therapies (Flefel et al., 2012).

Antimicrobial and Anticancer Potentials

Further studies explored the synthesis, antimicrobial activity, and molecular docking of new N-1,3-thiazol-2-ylacetamides of condensed pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines. These compounds showed significant antibacterial activity against non-resistant strains and were more potent than some reference drugs in combating MRSA, indicating their potential as new antimicrobial agents (Sirakanyan et al., 2020).

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines has shown strong DNA affinities and potent in vitro activities against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents. Some of these compounds also displayed excellent in vivo activity in trypanosomal mouse models, indicating their promise for therapeutic applications (Ismail et al., 2004).

properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2S/c26-17(23-18-22-13(10-28-18)14-3-1-6-27-14)12-8-24(9-12)15-7-16(20-11-19-15)25-5-2-4-21-25/h1-7,10-12H,8-9H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQXZWAPDXGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=NC(=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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